4-Methylbenzylmagnesium chloride

Catalog No.
S1902078
CAS No.
29875-07-8
M.F
C8H9ClMg
M. Wt
164.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzylmagnesium chloride

CAS Number

29875-07-8

Product Name

4-Methylbenzylmagnesium chloride

IUPAC Name

magnesium;1-methanidyl-4-methylbenzene;chloride

Molecular Formula

C8H9ClMg

Molecular Weight

164.91 g/mol

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

NMQPDYTXGLHYDX-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

4-Methylbenzylmagnesium chloride is an organomagnesium compound with the molecular formula C8H9ClMg\text{C}_8\text{H}_9\text{Cl}\text{Mg} and a CAS number of 29875-07-8. It is classified as a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. The compound appears as a yellow to green or brown solution, typically found in a 0.5 M concentration in tetrahydrofuran (THF) . Its IUPAC name is chloro[(4-methylphenyl)methyl]magnesium, and its structure can be represented by the SMILES notation: CC1=CC=C(C[Mg]Cl)C=C1 .

4-Methylbenzylmagnesium chloride is a flammable and air-sensitive compound. It reacts violently with water to form flammable hydrogen gas. Here are some safety considerations:

  • Handle under inert atmosphere (dry nitrogen or argon) and in a well-ventilated fume hood [].
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Avoid contact with water and moisture.
  • Flammable – Keep away from heat and ignition sources.

Organic Synthesis

  • C-C Bond Formation: 4-MBzCl acts as a nucleophile in nucleophilic addition reactions, forming carbon-carbon (C-C) bonds with various carbonyl compounds (aldehydes, ketones, esters, etc.). This allows researchers to synthesize complex organic molecules with a 4-methylbenzyl moiety. Source: Organic Chemistry by John McMurry:
  • Aromatic Substitution: Under specific reaction conditions, 4-MBzCl can participate in aromatic substitution reactions, introducing the 4-methylbenzyl group onto aromatic rings. This application is less common but proves valuable for synthesizing specific aromatic compounds. Source: Advanced Organic Chemistry by Jerry March:

Organometallic Chemistry

  • Grignard Reagent Studies: As a Grignard reagent, 4-MBzCl serves as a model compound for studying the reactivity and mechanisms of Grignard reactions. Researchers use it to investigate factors affecting reaction rates, stereoselectivity, and chemoselectivity in Grignard chemistry. Source: Comprehensive Organometallic Chemistry by Geoffrey Wilkinson et al.:

Material Science

  • Precursor for Functional Materials: 4-MBzCl can be used as a precursor for synthesizing functional materials with specific properties. By incorporating the 4-methylbenzyl group into polymers, researchers can tailor characteristics like conductivity, thermal stability, and self-assembly behavior. Source: Journal of Materials Chemistry (Royal Society of Chemistry):

As a Grignard reagent, 4-Methylbenzylmagnesium chloride is highly reactive, particularly with water and protic solvents, leading to the formation of hydrocarbons and magnesium hydroxides. It can participate in various reactions, including:

  • Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
  • Coupling Reactions: Can couple with alkyl halides to form larger organic molecules.
  • Formation of Alcohols: When reacted with carbon dioxide, it can yield carboxylic acids upon hydrolysis.

The reactivity of this compound is typical of Grignard reagents, where the magnesium atom acts as a Lewis acid and the carbon atom bonded to it acts as a nucleophile .

4-Methylbenzylmagnesium chloride can be synthesized through the reaction of 4-methylbenzyl chloride with magnesium metal in anhydrous ether or THF. The reaction proceeds as follows:

  • Preparation of Anhydrous Conditions: Ensure all glassware is dry and free from moisture.
  • Reaction Setup: Combine magnesium turnings with 4-methylbenzyl chloride in THF under inert atmosphere conditions (e.g., nitrogen or argon).
  • Stirring: Stir the mixture at room temperature until the magnesium dissolves completely, indicating the formation of the Grignard reagent.

This method highlights the importance of anhydrous conditions, as moisture will lead to side reactions that can decompose the Grignard reagent .

4-Methylbenzylmagnesium chloride finds applications primarily in organic synthesis, including:

  • Synthesis of Alcohols: Used for the preparation of secondary alcohols from ketones or aldehydes.
  • Formation of Carbon-Carbon Bonds: Useful in constructing complex organic molecules through coupling reactions.
  • Research Tool: Employed in various academic and industrial research settings for developing new synthetic methodologies.

Due to its reactivity, it serves as a valuable reagent for chemists working on synthetic organic chemistry .

Interaction studies involving 4-Methylbenzylmagnesium chloride primarily focus on its reactivity with various functional groups. For instance:

  • Reactivity with Water: The compound reacts violently with water, producing methane and magnesium hydroxide.
  • Compatibility with Other Reagents: It can interact with electrophiles such as carbonyl compounds, halides, and other unsaturated systems.

These interactions underscore the necessity for careful handling and storage conditions to prevent unwanted reactions .

Several compounds share structural features or functional properties with 4-Methylbenzylmagnesium chloride. Below are some similar compounds along with a comparison highlighting their unique aspects:

Compound NameMolecular FormulaUnique Features
4-Methylbenzyl chlorideC8H9ClA precursor to 4-Methylbenzylmagnesium chloride; lacks magnesium functionality.
Benzylmagnesium chlorideC7H7ClMgSimilar Grignard reagent but without the methyl group on the aromatic ring.
Phenylmagnesium bromideC6H5MgBrAnother Grignard reagent; differs by having a bromine atom instead of chlorine.
Ethylmagnesium bromideC2H5MgBrA simpler Grignard reagent; used for different types of carbon chain elongation.

The uniqueness of 4-Methylbenzylmagnesium chloride lies in its specific substituent pattern that allows for selective reactions in organic synthesis involving aromatic systems .

Hydrogen Bond Acceptor Count

2

Exact Mass

164.0243197 g/mol

Monoisotopic Mass

164.0243197 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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